1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide is a complex organic compound that features a pyridazine ring substituted with a chlorophenyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine ring, followed by the introduction of the chlorophenyl group and the piperidine ring. Common reagents used in these reactions include chlorinating agents, reducing agents, and coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyridazine derivatives or piperidine-containing molecules. Examples could be:
- 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(3,4-dimethoxyphenethyl)piperidine-3-carboxamide
- 1-(6-(4-bromophenyl)pyridazin-3-yl)-N-(3,4-dimethoxyphenethyl)piperidine-3-carboxamide
Uniqueness
The uniqueness of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide lies in its specific substitution pattern, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Biological Activity
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure can be represented as follows:
- Molecular Formula : C22H26ClN3O2
- Molecular Weight : 399.92 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its interactions with various biological targets. Key areas of focus include:
- Dopamine Receptor Agonism : The compound exhibits selective activity towards dopamine receptors, particularly the D3 receptor. This selectivity is crucial for minimizing side effects associated with broader dopamine receptor activation .
- Inhibition Studies : Preliminary studies indicate that the compound may inhibit certain kinases involved in cancer progression, similar to other compounds in its class that target the c-Met pathway .
The mechanism by which this compound exerts its effects can be summarized as follows:
- Dopamine Receptor Interaction : The compound binds selectively to the D3 dopamine receptor, promoting β-arrestin translocation and G protein activation, which are critical for neuroprotective effects .
- Kinase Inhibition : Similar structural analogs have demonstrated the ability to inhibit kinases such as c-Met, which is implicated in various cancers .
Pharmacological Effects
The pharmacological profile of this compound suggests several potential therapeutic applications:
- Neuroprotection : Its selective D3 receptor agonism may protect dopaminergic neurons from degeneration, providing a potential avenue for treating neurodegenerative diseases .
- Anticancer Activity : By inhibiting critical signaling pathways in cancer cells, this compound could serve as a lead for developing new anticancer therapies .
Data Table: Summary of Biological Activities
Activity Type | Target/Effect | Observations/Results |
---|---|---|
Dopamine Receptor Agonism | D3 Receptor | Promotes β-arrestin translocation |
Kinase Inhibition | c-Met | Potential anticancer activity |
Neuroprotection | Dopaminergic Neurons | Protects against neurodegeneration |
Case Studies
Several studies have highlighted the biological activity of compounds similar to this compound:
- Dopamine Receptor Selectivity : A study on ML417 demonstrated that selective D3 receptor agonists could significantly reduce neurodegeneration in animal models, suggesting similar potential for this compound .
- Anticancer Properties : Research into related compounds has shown promising results in inhibiting tumor growth through c-Met inhibition pathways, reinforcing the potential of this compound in oncology settings .
Properties
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O3/c1-33-23-11-5-18(16-24(23)34-2)13-14-28-26(32)20-4-3-15-31(17-20)25-12-10-22(29-30-25)19-6-8-21(27)9-7-19/h5-12,16,20H,3-4,13-15,17H2,1-2H3,(H,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFIDCPTSBZRAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.